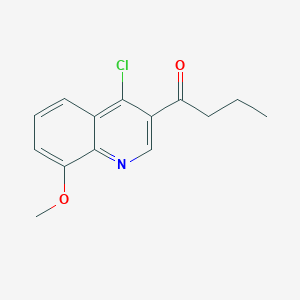
1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives have been extensively studied due to their diverse biological activities and industrial applications. This compound, with its specific substituents, offers interesting properties that make it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-8-methoxyquinoline with butyryl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining high-quality products suitable for further applications .
化学反应分析
Types of Reactions: 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological system .
相似化合物的比较
4-Chloro-8-methoxyquinoline: Shares the core structure but lacks the butyryl group.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Another derivative with different substituents.
4-Chloro-7-methoxyquinoline: Similar structure with a different position of the methoxy group .
Uniqueness: 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one is unique due to the presence of the butyryl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potential as a pharmaceutical intermediate and its effectiveness in various applications .
属性
CAS 编号 |
115607-76-6 |
|---|---|
分子式 |
C14H14ClNO2 |
分子量 |
263.72 g/mol |
IUPAC 名称 |
1-(4-chloro-8-methoxyquinolin-3-yl)butan-1-one |
InChI |
InChI=1S/C14H14ClNO2/c1-3-5-11(17)10-8-16-14-9(13(10)15)6-4-7-12(14)18-2/h4,6-8H,3,5H2,1-2H3 |
InChI 键 |
BKSSXCHSLZUWDA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
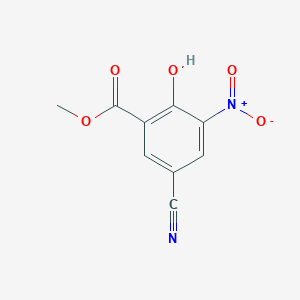
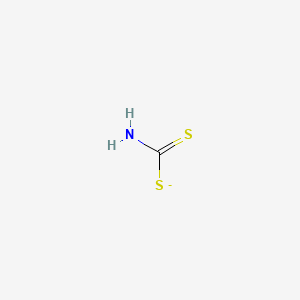
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide](/img/structure/B8719991.png)

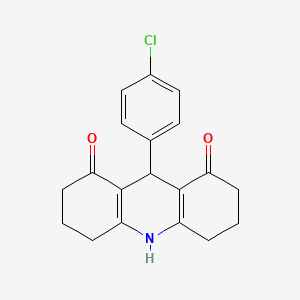
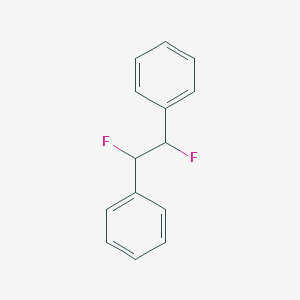
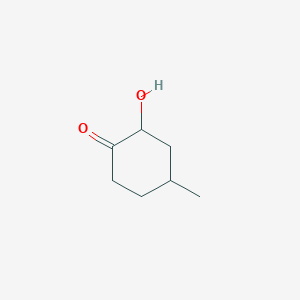
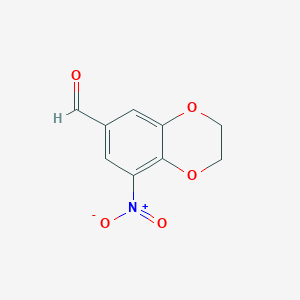
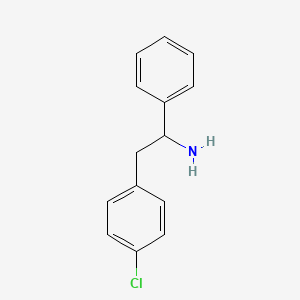
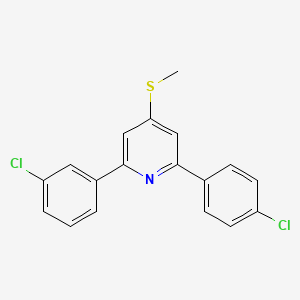
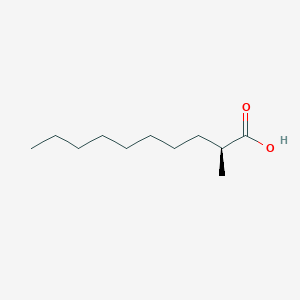
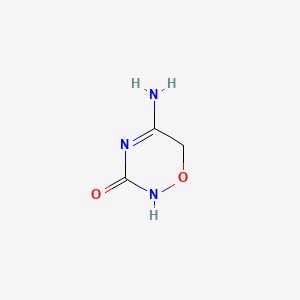
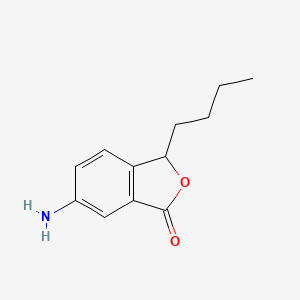
![N-[(oxolan-2-yl)methyl]aniline](/img/structure/B8720068.png)
